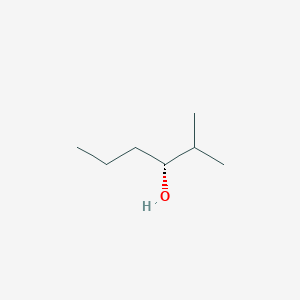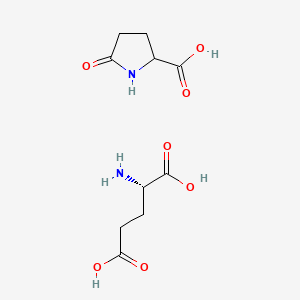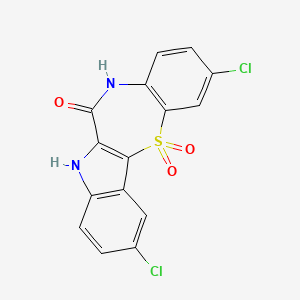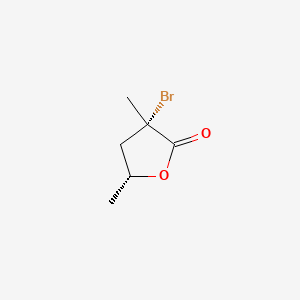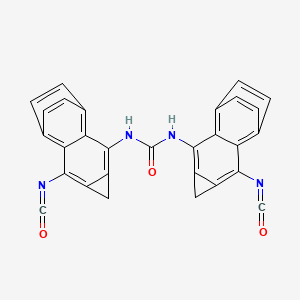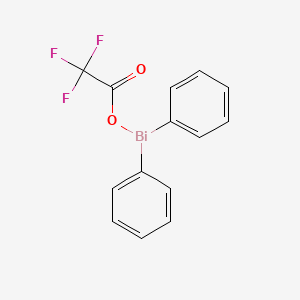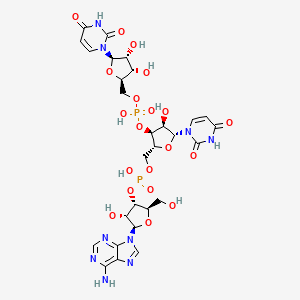
Dihydropanaxoside A aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropanaxoside A aglycone is a compound derived from the enzymatic hydrolysis of panaxoside A, which is found in ginseng. This compound is known for its unique stereochemistry and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dihydropanaxoside A aglycone typically involves the enzymatic hydrolysis of panaxoside A. This process uses specific enzymes to cleave the glycosidic bond, resulting in the formation of the aglycone . The reaction conditions often include controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic hydrolysis using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, ensuring high yield and purity of the aglycone .
Análisis De Reacciones Químicas
Types of Reactions: Dihydropanaxoside A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Dihydropanaxoside A aglycone has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various bioactive compounds. In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the production of pharmaceuticals and nutraceuticals .
Mecanismo De Acción
The mechanism of action of dihydropanaxoside A aglycone involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating key enzymes and receptors .
Comparación Con Compuestos Similares
Dihydropanaxoside A aglycone is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include other aglycones derived from ginseng, such as protopanaxadiol and protopanaxatriol . These compounds share some structural similarities but differ in their biological activities and potential therapeutic applications .
Propiedades
Número CAS |
19536-31-3 |
|---|---|
Fórmula molecular |
C29H52O4 |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(3S,6S,8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C29H52O4/c1-17(2)9-8-12-29(7,33)18-10-13-27(5)19-16-22(31)25-26(3,4)23(32)11-14-28(25,6)20(19)15-21(30)24(18)27/h17-25,30-33H,8-16H2,1-7H3/t18-,19+,20-,21+,22-,23-,24-,25?,27+,28+,29-/m0/s1 |
Clave InChI |
YSCNJVGFPHZULS-FSJSVEJUSA-N |
SMILES isomérico |
CC(C)CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)O |
SMILES canónico |
CC(C)CCCC(C)(C1CCC2(C1C(CC3C2CC(C4C3(CCC(C4(C)C)O)C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




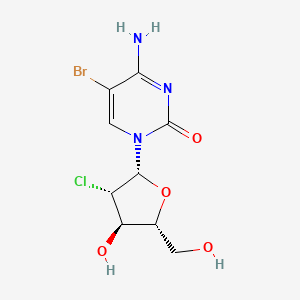

![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
